Ethyl 2-propylpent-2-enoate
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Overview
Description
Ethyl 2-propylpent-2-enoate is an organic compound with the molecular formula C10H18O2. It is a derivative of pentenoic acid and is characterized by the presence of both E and Z isomers. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-propylpent-2-enoate typically involves the esterification of 2-propyl-2-pentenoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial distillation columns to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-propylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Propyl-2-pentenoic acid.
Reduction: 2-Propyl-2-pentenoic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-propylpent-2-enoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-propylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors in biological systems. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Propyl-2-pentenoic Acid: The parent acid of the ester.
2-Propyl-2-pentenoic Alcohol: The reduced form of the ester.
2-Propyl-2-pentenoic Amide: A derivative formed through substitution reactions.
Uniqueness
Ethyl 2-propylpent-2-enoate is unique due to the presence of both E and Z isomers, which can exhibit different chemical and biological properties
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 2-propylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3 |
InChI Key |
VGICYSRIICMHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.